molecular formula C10H18N2O5 B13923004 Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate

Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate

Cat. No.: B13923004
M. Wt: 246.26 g/mol
InChI Key: CFVGOEVXTQTQCH-UHFFFAOYSA-N
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Description

Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate is a chiral, spirocyclic azetidine derivative designed for use as a key synthetic intermediate in organic chemistry and pharmaceutical research. Compounds based on the azetidine scaffold are of significant interest in drug discovery due to their three-dimensionality and favorable physicochemical properties, which help increase structural complexity and escape from "flatland" in molecular design . This molecule is particularly valuable for constructing spirocyclic frameworks, which are privileged structures in antimicrobial drug development. The nitromethyl group offers a handle for further functionalization, while the Boc (tert-butoxycarbonyl) group is a standard protecting group for amines, allowing for strategic deprotection and diversification in multi-step syntheses. Research into similar azetidine-containing compounds has demonstrated excellent in vitro activity against Mycobacterium tuberculosis , highlighting the potential of this chemotype in developing new anti-tuberculosis agents . As a high-value building block, it enables researchers to explore new chemical space in the search for novel bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18N2O5/c1-9(2,3)17-8(13)11-5-10(6-11,16-4)7-12(14)15/h5-7H2,1-4H3

InChI Key

CFVGOEVXTQTQCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route from 1-Boc-3-azetidinone Derivatives

A robust industrially applicable synthesis has been described in Chinese patent CN109503449A, which outlines a three-step procedure starting from 1-Boc-3-azetidinone or related precursors to obtain nitro-substituted azetidine derivatives, which can be further functionalized to the target compound.

Step Reaction Description Reagents & Conditions Temperature Time Yield (%)
1 Reduction of compound 1 (1-Boc-3-azetidinone) to compound 2 Sodium borohydride in anhydrous methanol 0 °C to RT 1 hour Not specified
2 Conversion of compound 2 to compound 3 via halogenation Imidazole, triphenylphosphine, iodine in toluene 100 °C 1 hour Not specified
3 Nitro functionalization of compound 3 to final compound 4 (3-nitro azetidine-1-t-butyl formate) Urea, sodium nitrite, phloroglucinol in N,N-dimethylformamide 50 °C 4 days Up to 36.8% overall yield
  • The first step involves selective reduction of the ketone to an alcohol intermediate under mild conditions to preserve the azetidine ring.
  • The second step introduces a halogen functionality necessary for subsequent substitution.
  • The third step performs a nitro group installation via a diazotization-like reaction in dimethylformamide, a critical step for introducing the nitromethyl substituent.

This method is notable for its scalability, use of readily available reagents, and reasonable overall yield (~36.8%), making it suitable for industrial production. The reaction times and temperatures are optimized for reaction control and product stability.

Comparative Analysis of Preparation Methods

Method Starting Material Key Steps Reaction Conditions Yield Scalability Notes
Patent CN109503449A (3-step) 1-Boc-3-azetidinone Reduction, halogenation, nitro substitution 0 °C to RT, 100 °C, 50 °C; 1 h to 4 days Up to 36.8% overall High (industrial scale) Well-defined, industrially applicable
Strain-release (Arkivoc 2018) 1-azabicyclo[1.1.0]butane Halogenation, nucleophilic substitution -78 °C to RT, inert atmosphere Not specified Gram scale Modular, versatile, requires further functionalization
Green synthesis (PMC 2019) Benzylamine Oxidation, coupling Mild, green conditions Not specified Suitable for scale-up Environmentally friendly, adaptable

Detailed Research Findings and Notes

  • The three-step method from the patent is the only explicitly documented industrial synthesis of the nitro-substituted azetidine with tert-butyl carbamate protection, emphasizing reaction control to prevent ring degradation.
  • Reaction times vary significantly; the nitro substitution step requires prolonged reaction (4 days) at moderate temperature (50 °C), indicating the complexity of introducing the nitro group on the strained ring.
  • The use of sodium borohydride in anhydrous methanol at low temperature ensures selective reduction without ring opening.
  • Halogenation with triphenylphosphine and iodine in toluene at elevated temperature facilitates the formation of a good leaving group for subsequent substitution.
  • The final nitro substitution step uses a combination of urea, sodium nitrite, and phloroglucinol in dimethylformamide, a less common but effective nitro group installation method.
  • The strain-release method offers a synthetic shortcut to 3-haloazetidines but requires additional steps to convert halides to nitro and methoxy groups.
  • Green synthesis methods highlight the potential for environmentally benign processes but require adaptation for this specific compound.

Chemical Reactions Analysis

Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties
Target Compound :
This compound
3-methoxy, 3-nitromethyl Not explicitly provided Estimated ~255.3* Likely polar due to nitro and methoxy groups; moderate stability under basic conditions
tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate 3-hydroxy, 3-nitromethyl 1008526-70-2 ~239.2 Higher polarity due to hydroxyl group; prone to oxidation or dehydration
Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate 3-benzyl, 2-oxo, 3-ester N/A 289.168 Yellow oil; lower solubility in polar solvents due to benzyl group
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 3-amino, 3-hydroxymethyl 1262411-27-7 202.25 Enhanced nucleophilicity from amino group; potential for crosslinking reactions
tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate 3-(2-oxoethyl) 497160-14-2 ~213.2 Reactive ketone group; useful for further functionalization via aldol or condensation reactions
tert-butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate 3-amino, 4-fluorophenyl 2156173-79-2 266.31 Predicted boiling point: 348.9±42.0 °C; aromatic ring enhances rigidity

*Estimated based on analogous structures.

Biological Activity

Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate is a heterocyclic compound notable for its potential applications in medicinal chemistry and organic synthesis. The compound's unique structure, featuring both nitro and methoxy functional groups, suggests various biological activities that merit investigation.

  • Molecular Formula : C10H18N2O5
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 2665663-00-1

This compound is characterized by its azetidine ring, which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its functional groups:

  • Nitro Group : Known for its role in various pharmacological activities, nitro groups can enhance the lipophilicity of compounds, affecting their absorption and distribution in biological systems.
  • Methoxy Group : This group can influence the solubility and stability of the compound, potentially impacting its interaction with biological targets.

Potential Applications

Research indicates that compounds with similar structures have shown promise in several areas:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylateC12H20N2O5Contains a phenoxy group, enhancing lipophilicity.
Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylateC10H16BrN2O2Bromomethyl group allows for further functionalization.
Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylateC11H20N2O4Carbamoyl group may influence solubility and reactivity.

These derivatives highlight the diversity within azetidine compounds and their potential for further research.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential:

  • Antimicrobial Testing : A study on similar nitro-containing azetidines demonstrated effective inhibition of Gram-positive bacteria, suggesting that this compound may exhibit similar properties.
  • Cytotoxicity Assays : Research on azetidine derivatives has shown varying degrees of cytotoxicity against cancer cell lines, indicating that further exploration of this compound could yield valuable data regarding its anticancer potential.

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